3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of bromine atoms and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzohydrazide. The reaction is typically carried out in a solvent such as ethanol under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-bromo-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications.
Industry: It can be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include:
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
These compounds share structural similarities but differ in the position and number of substituents, which can affect their chemical properties and biological activities.
Properties
Molecular Formula |
C15H12Br2N2O3 |
---|---|
Molecular Weight |
428.07 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O3/c1-22-14-5-2-9(7-12(14)17)15(21)19-18-8-10-6-11(16)3-4-13(10)20/h2-8,20H,1H3,(H,19,21)/b18-8+ |
InChI Key |
OPBQZFLNCDJVCJ-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
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